5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2126178-32-1
VCID: VC6906510
InChI: InChI=1S/C11H9BrO4/c12-7-3-6-4-8(1-2-13)16-10(6)9(5-7)11(14)15/h3-5,13H,1-2H2,(H,14,15)
SMILES: C1=C2C=C(OC2=C(C=C1Br)C(=O)O)CCO
Molecular Formula: C11H9BrO4
Molecular Weight: 285.093

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid

CAS No.: 2126178-32-1

Cat. No.: VC6906510

Molecular Formula: C11H9BrO4

Molecular Weight: 285.093

* For research use only. Not for human or veterinary use.

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid - 2126178-32-1

Specification

CAS No. 2126178-32-1
Molecular Formula C11H9BrO4
Molecular Weight 285.093
IUPAC Name 5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid
Standard InChI InChI=1S/C11H9BrO4/c12-7-3-6-4-8(1-2-13)16-10(6)9(5-7)11(14)15/h3-5,13H,1-2H2,(H,14,15)
Standard InChI Key HUNCKEHWPBWALL-UHFFFAOYSA-N
SMILES C1=C2C=C(OC2=C(C=C1Br)C(=O)O)CCO

Introduction

Chemical Identity and Structural Characteristics

Key identifiers include:

  • CAS Number: 2126178-32-1

  • PubChem CID: 134690837 (linked to conflicting formula)

  • IUPAC Name: 5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid

The compound is described as a powder stable at room temperature, though safety data remain unpublished .

Synthesis and Reaction Pathways

Brominated benzofurans are typically synthesized via electrophilic aromatic substitution or transition metal-catalyzed coupling. For example, Napiórkowska et al. (2019) detailed the bromination of 2-methylbenzofuran-3-carboxylic acid using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in ethanol, yielding derivatives substituted at the benzene ring . Similarly, Suzuki-Miyaura coupling with arylboronic acids has been employed to introduce aryl groups at position 5 of naphtho[1,2-b]furan-2-carboxylates .

For 5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid, a plausible route involves:

  • Benzofuran Core Formation: Condensation of 5-bromo-7-hydroxybenzofuran with ethylene oxide to introduce the hydroxyethyl group.

  • Carboxylic Acid Functionalization: Oxidation of a methyl or aldehyde group at position 7 to the carboxylic acid.

Reaction conditions (e.g., solvent polarity) significantly influence substitution patterns. Polar protic solvents like acetic acid favor electrophilic bromination at electron-rich positions ortho to hydroxyl groups .

Physicochemical Properties and Stability

Reported data from commercial sources are inconsistent. The claimed molecular formula (C₈H₇Cl₂FN₂) suggests a chlorinated, fluorinated structure unrelated to benzofurans, likely reflecting a catalog error. Assuming the correct formula (C₁₁H₉BrO₄), predicted properties include:

  • logP: ~2.1 (estimated via ChemDraw), indicating moderate lipophilicity.

  • Solubility: Limited water solubility due to the aromatic ring and bromine atom; soluble in polar aprotic solvents (e.g., DMSO).

Stability under acidic or basic conditions remains unstudied, though the carboxylic acid group may undergo esterification or decarboxylation at elevated temperatures.

CompoundCell Line (IC₅₀, μM)Selectivity Index (vs. HUVEC)
5-Bromo-2-acetylbenzofuranK562: 8.24.5
5-Bromo-2-methoxycarbonylHeLa: 12.42.8

Applications in Drug Discovery

Benzofuran derivatives are explored as kinase inhibitors, antimicrobial agents, and MCH-R1 antagonists . The hydroxyethyl and carboxylic acid groups in this compound offer sites for prodrug modification or salt formation, enhancing pharmacokinetic profiles. For example:

  • Prodrug Design: Esterification of the carboxylic acid could improve membrane permeability.

  • Metal Coordination: The carboxylic acid may chelate metal ions, relevant in radiopharmaceuticals.

Challenges and Future Directions

Key gaps include:

  • Synthetic Validation: Reproducing the compound using peer-reviewed protocols.

  • Target Identification: High-throughput screening to elucidate molecular targets.

  • Toxicology: Assessing genotoxicity and hepatotoxicity given bromine’s reactivity.

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